
8-Iodoquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoquinoline-3,4-diamine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline-3,4-diamine typically involves the iodination of quinoline derivatives followed by amination. One common method is the iodination of 8-aminoquinoline using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acidic medium to facilitate the iodination process. The resulting 8-iodoquinoline is then subjected to further amination reactions to introduce the 3,4-diamine groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3,4-dione derivatives.
Reduction: 8-Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Iodoquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Iodoquinoline-3,4-diamine involves its interaction with biological macromolecules such as DNA and proteins. The iodine atom enhances the compound’s ability to form halogen bonds with target molecules, leading to the inhibition of enzymatic activities and disruption of cellular processes. The amine groups facilitate the formation of hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
8-Bromoquinoline-3,4-diamine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Quinoline-3,4-diamine:
Uniqueness: 8-Iodoquinoline-3,4-diamine is unique due to the presence of both iodine and amine groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its ability to form halogen bonds, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C9H8IN3 |
|---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13) |
InChI-Schlüssel |
WXSVQAVAWBLJPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
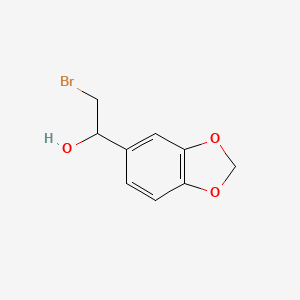
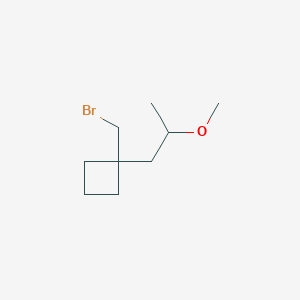
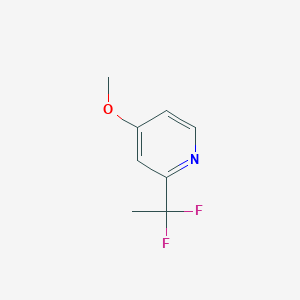
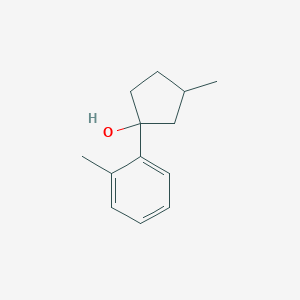

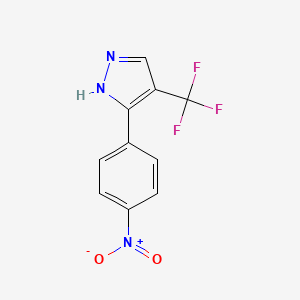



![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)
